FliP protein is classified as a membrane protein due to its high hydrophobic residue content, which allows it to integrate into the bacterial membrane. It exists in two forms: a 25-kDa form and a 23-kDa form, with the latter resulting from cleavage of a signal peptide . This cleavage is significant as it influences the protein's functionality and integration into the membrane.
The synthesis of FliP protein involves transcription of the fliP gene followed by translation into protein. The process can be analyzed using techniques such as:
The presence of specific tags (e.g., histidine tags) on the recombinant FliP can facilitate purification and detection during analysis .
FliP protein has a complex structure characterized by multiple transmembrane domains that facilitate its function within the bacterial membrane. The molecular mass of FliP is approximately 23-25 kDa depending on its form. Structural studies have shown that FliP contains hydrophobic regions that allow it to span the membrane, critical for its role in flagellar assembly .
FliP is involved in several biochemical reactions related to flagellar assembly. These include:
FliP functions primarily as part of the flagellar export system. Its mechanism involves:
The precise molecular interactions remain an area of active research, with ongoing studies aimed at elucidating these pathways further .
FliP protein is primarily studied within microbiology and biochemistry contexts due to its role in bacterial motility. Key applications include:
Research continues to explore FliP's role not only in basic science but also in applied contexts such as vaccine development and antimicrobial strategies .
FLIP (FLICE-like inhibitory protein) proteins are characterized by a conserved tandem Death Effector Domain (DED) architecture that enables their interaction with key apoptotic signaling complexes. Cellular FLIP (c-FLIP) and viral FLIP (v-FLIP) isoforms contain two DEDs that adopt a globular hexahelical bundle fold arranged in a Greek key topology. These domains mediate homotypic interactions with DED-containing partners like FADD (Fas-associated death domain) and procaspase-8 within the Death-Inducing Signaling Complex (DISC) [3] [6]. Structural analyses reveal that DED1 and DED2 pack tightly via conserved hydrophobic interfaces, with mutations in these regions ablating functional activity [3] [10].
The long isoform, c-FLIPL, uniquely contains a C-terminal pseudocaspase domain structurally homologous to caspase-8 but harboring critical catalytic site mutations. Most notably, it lacks the essential active-site cysteine residue required for protease activity (Cys to Tyr substitution) and contains alterations in substrate-binding pockets. This domain retains the ability to heterodimerize with procaspase-8 but renders the complex catalytically compromised [6] [10].
Table 1: Structural Domains of FLIP Proteins
Domain/Region | Structural Features | Functional Role |
---|---|---|
Tandem DEDs | Hexahelical bundle fold; Greek key topology; hydrophobic dimerization interface | Mediates recruitment to DISC via DED-DED interactions with FADD and procaspase-8 |
Pseudocaspase Domain (c-FLIPL only) | Lacks catalytic cysteine residue; altered substrate-binding pockets | Forms enzymatically defective heterodimers with procaspase-8; regulates catalytic activity |
Linker Region (c-FLIPS/c-FLIPR) | Short C-terminal extensions following DED2 | Modulates protein stability and ubiquitination |
Three primary c-FLIP isoforms exhibit distinct structural properties and functional roles:
c-FLIPL (Long, 55 kDa): Contains tandem DEDs and a pseudocaspase domain. It exhibits a dual regulatory function: At low concentrations, c-FLIPL-procaspase-8 heterodimers display limited proteolytic activity sufficient for processing pro-survival substrates but insufficient for full apoptosis induction. At high concentrations, it competitively inhibits procaspase-8 activation [6] [10].
c-FLIPS (Short, 26 kDa): Comprises only tandem DEDs followed by a unique 20-amino-acid C-terminal tail. This tail targets c-FLIPS for rapid ubiquitination and proteasomal degradation, enabling dynamic control of its potent anti-apoptotic activity. c-FLIPS exclusively inhibits DISC-mediated apoptosis by blocking procaspase-8 homo-oligomerization [2] [6].
c-FLIPR (Raji, 24 kDa): A less-studied isoform with tandem DEDs but divergent C-terminus lacking the destabilizing tail of c-FLIPS. It is induced in activated lymphocytes and confers resistance to CD95-mediated apoptosis. Its expression supports anti-bacterial immune responses without altering steady-state lymphocyte homeostasis [9].
Table 2: Functional Properties of c-FLIP Isoforms
Isoform | Size | Structural Composition | Primary Functions | Expression Regulation |
---|---|---|---|---|
c-FLIPL | 55 kDa | 2 DEDs + Pseudocaspase domain | Dual role: Procaspase-8 activator/inhibitor; Necroptosis/NF-κB regulator | Constitutively expressed; inducible |
c-FLIPS | 26 kDa | 2 DEDs + 20-aa C-terminal tail | Potent apoptosis inhibitor; Blocks procaspase-8 activation | Transient; rapid turnover |
c-FLIPR | 24 kDa | 2 DEDs + Unique short C-terminus | Anti-apoptotic; Modulates infection responses | Induced in activated lymphocytes |
Viral FLIPs (v-FLIPs) share the tandem DED architecture with cellular FLIPs but exhibit distinct and often opposing functional properties:
Unlike cellular FLIPs, v-FLIPs lack pseudocaspase domains and modulate innate immune pathways more broadly. Structural divergence within DED surfaces dictates functional specificity—e.g., MC159 DED1 residues mediate IKKγ binding but prevent RIPK1 recruitment, whereas K13 DED1 engages IKKγ to promote activation [3].
Table 3: Viral vs. Cellular FLIP Functional Properties
FLIP Protein | Apoptosis Regulation | NF-κB Regulation | IRF3/Interferon Regulation | Key Functional Domains |
---|---|---|---|---|
c-FLIPL | Bimodal (activator/inhibitor) | Activator | Not reported | DED1-DED2 + Pseudocaspase |
c-FLIPS | Inhibitor | Weak inhibitor | Not reported | DED1-DED2 + C-terminal tail |
MC159 (v-FLIP) | Inhibitor (DED1+DED2) | Inhibitor (DED1) | Inhibitor (DED1 or DED2) | DED1-DED2 only |
K13 (v-FLIP) | Inhibitor (DED1+DED2) | Activator (DED1) | Weak inhibitor | DED1-DED2 only |
MC160 (v-FLIP) | No effect | Inhibitor (DED2) | Inhibitor (DED1) | DED1-DED2 only |
FLIP isoforms regulate procaspase-8 activation through a cooperative hierarchical binding mechanism rather than direct competition for FADD:
Procaspase-8 Dependency: FADD initially recruits procaspase-8 via DED interactions. This facilitates subsequent recruitment of c-FLIPL/c-FLIPS through heterodimerization with procaspase-8 at the DISC. Mutations disrupting procaspase-8 DEDs abolish c-FLIP recruitment [10].
Heterodimer Composition Dictates Activity:
Table 4: FLIP-Pro caspase-8 Binding Dynamics and Functional Outcomes
Heterodimer Composition | Catalytic Activity | DED Chain Assembly | Downstream Signaling Outcome |
---|---|---|---|
procaspase-8:c-FLIPL | Partial/Selective | Promoted | Limited caspase activation; Survival; Necroptosis inhibition |
procaspase-8:c-FLIPS | None | Blocked | Apoptosis inhibition |
procaspase-8 homodimer | Full | Promoted | Apoptosis execution |
The structural interface involves asymmetric interactions between the protease domains of procaspase-8 and c-FLIPL, with the catalytic pocket of caspase-8 remaining accessible but conformationally constrained. This explains its altered substrate specificity compared to procaspase-8 homodimers [6] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7